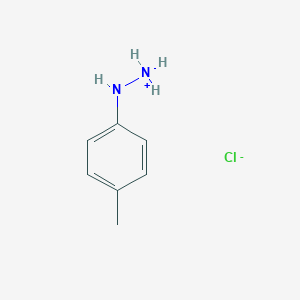
p-Tolylhydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Tolylhydrazine hydrochloride, also known as 4-methylphenylhydrazine hydrochloride, is an organic compound with the molecular formula C7H10N2·HCl and a molecular weight of 158.63 g/mol . It is a derivative of hydrazine and is commonly used in various chemical reactions and industrial applications.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
p-Tolylhydrazine hydrochloride can be synthesized through the reaction of p-toluidine with sodium nitrite in the presence of hydrochloric acid. The reaction typically involves the following steps:
- p-Toluidine is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Reduction: The diazonium salt is then reduced using a reducing agent such as stannous chloride to yield p-tolylhydrazine.
Hydrochloride Formation: The p-tolylhydrazine is then treated with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
p-Tolylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form p-toluidine.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as stannous chloride or sodium borohydride are used.
Substitution: Reactions typically occur in the presence of catalysts or under acidic or basic conditions.
Major Products Formed
Oxidation: Azo compounds.
p-Toluidine.Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
p-Tolylhydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of heterocyclic compounds and as a building block for various organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential anticancer properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylhydrazine hydrochloride
- 4-Bromophenylhydrazine hydrochloride
- 4-Chlorophenylhydrazine hydrochloride
- 4-Fluorophenylhydrazine hydrochloride
- Phenylhydrazine hydrochloride
Uniqueness
p-Tolylhydrazine hydrochloride is unique due to its specific structural features, such as the presence of a methyl group on the phenyl ring. This structural modification imparts distinct chemical reactivity and biological activity compared to other phenylhydrazine derivatives. Its unique properties make it valuable in specific synthetic and research applications .
Properties
CAS No. |
637-60-5 |
|---|---|
Molecular Formula |
C7H11ClN2 |
Molecular Weight |
158.63 g/mol |
IUPAC Name |
hydron;(4-methylphenyl)hydrazine;chloride |
InChI |
InChI=1S/C7H10N2.ClH/c1-6-2-4-7(9-8)5-3-6;/h2-5,9H,8H2,1H3;1H |
InChI Key |
HMHWNJGOHUYVMD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NN.Cl |
Canonical SMILES |
[H+].CC1=CC=C(C=C1)NN.[Cl-] |
Key on ui other cas no. |
35467-65-3 637-60-5 |
Pictograms |
Acute Toxic; Irritant |
Related CAS |
539-44-6 (Parent) |
Synonyms |
(4-Methylphenyl)-hydrazine Hydrochloride; _x000B_(4-Methylphenyl)-hydrazine Monohydrochloride; p-Tolyl-Hydrazine Hydrochloride; p-Tolyl-Hydrazine Monohydrochloride; N-(4-Methylphenyl)hydrazine Hydrochloride; p-Methylphenylhydrazine GHydrochloride; p-Tolylhy |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can p-Tolylhydrazine hydrochloride initiate vinyl polymerization on its own?
A1: While the research doesn't explicitly state whether this compound alone can initiate vinyl polymerization, it suggests that it might possess some activity when combined with diazonium salts. The paper states that "the system diazonium salt/p-Tolylhydrazine hydrochloride may also have activity" []. This implies that the combination shows potential as a polymerization initiator, but further investigation is needed to confirm the individual role of this compound.
Q2: How does the combination of diazonium salts and this compound compare to other initiators mentioned in the research?
A2: The research primarily focuses on the effectiveness of diazonium salts combined with sodium metabisulfite as an initiator for acrylonitrile polymerization []. While the study mentions this compound as a potential redox component with diazonium salts, it doesn't provide a direct comparison in terms of efficacy or reaction kinetics. Further research is needed to evaluate and compare the effectiveness of these different initiator systems.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine](/img/structure/B121588.png)


![3-[[4-(Trifluoromethyl)phenyl]methyl]azetidine](/img/structure/B121596.png)
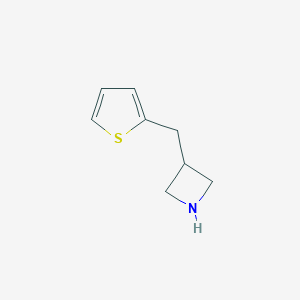

![3-[(2,6-Dichlorophenyl)methyl]azetidine](/img/structure/B121609.png)
![3-[(4-Isopropylphenyl)methyl]azetidine](/img/structure/B121610.png)
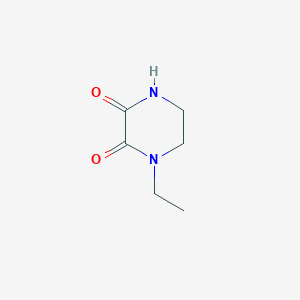
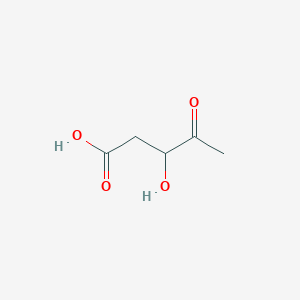
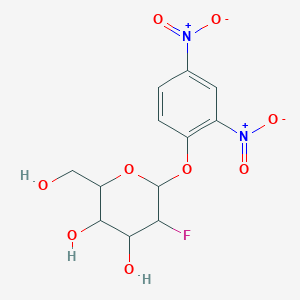

![3-[(2,4-Difluorophenyl)methyl]azetidine](/img/structure/B121621.png)
![3-[(3,4-Difluorophenyl)methyl]azetidine](/img/structure/B121622.png)
